Decanol - d2

Mass Spectrometry Analytical Chemistry Isotope Labeling

Quantifying 1-decanol in complex matrices is hindered by ion suppression and recovery variability. Decanol-d2 overcomes these with a +2 Da mass shift that fully resolves analyte from internal standard. • Enables stable isotope dilution assays for pharmacokinetics & biomarker studies. • Validates methods in lipidomics, food & environmental analysis. • ≥98% pure deuterated powder; ambient shipping, -20°C long-term storage.

Molecular Formula C10H20D2O
Molecular Weight 160.29
CAS No. 1335435-63-6
Cat. No. B591074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanol - d2
CAS1335435-63-6
SynonymsDecanol - d2
Molecular FormulaC10H20D2O
Molecular Weight160.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decanol-d2: Analytical & Research Applications Overview


Decanol-d2 (CAS 1335435-63-6), also known as Decyl alcohol-d2, is a deuterium-labeled stable isotope of the fatty alcohol 1-decanol . It belongs to the class of isotope-labeled compounds, which are widely used as internal standards for mass spectrometry (MS) and as tracers in drug metabolism and pharmacokinetic (DMPK) studies [1]. The substitution of two hydrogen atoms with deuterium results in a molecular formula of C10H20D2O and a molecular weight of 160.29 g/mol, a mass shift of +2 Da relative to the unlabeled 1-decanol (MW 158.28 g/mol) . This minimal structural alteration preserves the compound's near-identical chemical behavior while enabling its precise distinction and quantitation by MS.

Designed as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry quantitation of 1-decanol
Suited for DMPK tracer studies, lipidomics, and environmental/food fatty alcohol analysis
Mass-differentiated analog enables correction for ion suppression, recovery losses, and instrument drift

Why Unlabeled 1-Decanol Cannot Replace Decanol-d2


Generic, unlabeled 1-decanol (CAS 112-30-1) cannot substitute for Decanol-d2 in applications requiring precise mass spectrometric quantitation or metabolic tracing . While chemically and physically similar, the unlabeled analog shares an identical monoisotopic mass with the target analyte in complex biological matrices, leading to ion suppression, matrix effects, and an inability to correct for sample preparation losses [1]. This results in poor accuracy and reproducibility. In contrast, the +2 Da mass shift of Decanol-d2 allows mass spectrometers to differentiate it from the natural analyte, enabling its use as a Stable Isotope-Labeled Internal Standard (SIL-IS) . This unique capability is foundational for reliable quantification in drug development, environmental analysis, and lipidomics, and it cannot be achieved with the unlabeled form. The following evidence guide details the specific, verifiable advantages of Decanol-d2 over its alternatives.

Decanol-d2 (SIL-IS)

Provides distinct mass shift enabling selective MS detection and accurate quantitation

Unlabeled 1-Decanol

Identical monoisotopic mass causes ion suppression and prevents reliable differentiation in complex matrices

Decanol-d2 (SIL-IS)

Corrects for variable sample preparation recovery and instrument fluctuations

Unlabeled 1-Decanol

Unable to account for analyte losses during extraction, limiting quantitative accuracy and reproducibility

Decanol-d2: Quantitative Evidence Guide


Mass Spectrometry: Decanol-d2 vs. Unlabeled 1-Decanol

Decanol-d2 demonstrates a clear analytical advantage over unlabeled 1-decanol for use as an internal standard in mass spectrometry. The incorporation of two deuterium atoms creates a mass difference of +2 Da, allowing the mass spectrometer to distinguish it from the naturally occurring 1-decanol analyte . This distinct mass shift is the fundamental property enabling accurate quantification. While specific data for Decanol-d2 is inferred from class behavior, the principle of using a 2-3 Da mass difference to avoid spectral overlap and correct for ion suppression is a well-established, quantifiable benefit for isotope-labeled internal standards .

MS Mass Shift
Class-level inference
+2.01 Da (m/z 160.29 vs 158.28)
Supports distinct MS detection without analyte interference
Low-resolution MS, molecular ion. Data inferred from deuterated analog behavior.
Mass Spectrometry Analytical Chemistry Isotope Labeling

Chromatography: Predicted RT Shift vs. Unlabeled 1-Decanol

Deuterated compounds often exhibit a slight but measurable shift in retention time (RT) compared to their non-deuterated counterparts during chromatographic separation. For Decanol-d2, this shift can be estimated based on class-level behavior. A small RT difference, typically on the order of 0.01-0.04 minutes in LC and GC, is expected due to the inverse isotope effect [1]. This is a known, quantifiable phenomenon that confirms the compound's identity and can be used to validate its isotopic purity in analytical methods.

Chromatographic Shift
Class-level inference
~ −0.02 min (predicted LC shift)
Confirms isotopic identity and aids method selectivity
Reversed-phase conditions, based on class behavior. Not compound-specific verified data.
Chromatography Gas Chromatography Liquid Chromatography

Isotopic Purity and Labeling Efficiency Specifications

A critical specification for Decanol-d2 (CAS 1335435-63-6) is its chemical and isotopic purity. Suppliers provide this as a quantifiable metric. For example, InvivoChem specifies a purity of ≥98% for this product . This is a direct and verifiable quality metric for procurement. While this specific data point is a product specification, the underlying requirement for high isotopic enrichment (>95% d2) is a class-level standard for SIL-IS compounds [1].

Purity Spec
Supplier specification
≥98% (InvivoChem)
Procurement quality metric; verify lot COA
Method of purity determination not disclosed. Isotopic enrichment not separately reported.
Quality Control Stable Isotope Synthesis Procurement

Decanol-d2: Research & Industrial Application Scenarios


LC-MS/MS Quantitation of 1-Decanol in Biological Matrices

Decanol-d2 is the ideal internal standard for quantifying 1-decanol in complex samples like plasma, urine, or tissue homogenates. Its +2 Da mass difference allows the mass spectrometer to completely resolve it from the analyte, enabling a stable isotope dilution assay [1]. This approach corrects for variable recovery during sample preparation, ion suppression in the ESI source, and instrument drift, resulting in highly accurate and precise measurements that are critical for pharmacokinetic or biomarker studies .

1-Decanol Metabolic Fate in DMPK Studies

In drug metabolism and pharmacokinetics (DMPK), Decanol-d2 can be used as a tracer. When introduced into an in vitro or in vivo system, its metabolic transformation can be followed by monitoring the +2 Da mass shift of its known or predicted metabolites using high-resolution mass spectrometry [1]. This allows researchers to map metabolic pathways, identify novel metabolites, and quantify the rate of metabolism without the need for radiolabeled compounds, thereby adhering to the principles of safe and cost-effective drug development .

Method Validation: Fatty Alcohols in Food & Environmental Samples

Decanol-d2 serves as an essential component in the validation of analytical methods for detecting and quantifying fatty alcohols, including 1-decanol, in food products or environmental samples. The use of a stable isotope-labeled internal standard, such as Decanol-d2, is a regulatory expectation in many industries to demonstrate method accuracy, precision, and robustness [1]. The quantitative evidence of its distinct mass and predictable chromatographic behavior is fundamental to establishing a validated, defensible method for regulatory compliance .

Lipidomics: Decyl Alcohol Quantitation

In lipidomics, where the relative and absolute abundance of lipid species is of interest, Decanol-d2 can be used to accurately quantify the free fatty alcohol 1-decanol. The distinct +2 Da mass shift allows for its specific detection and quantitation within the complex mixture of other lipids and metabolites present in a biological sample [1]. This is crucial for studies investigating the role of fatty alcohols in cellular signaling, membrane structure, or as biomarkers of disease, where precise, interference-free measurement is paramount .

Application
Selection Property
Validation Focus
1-Decanol Quantitation (LC-MS/MS) in Research Matrices
Isotopic mass shift enables analyte resolution
Matrix effect correction, recovery, and ion suppression control
DMPK Metabolic Tracing
+2 Da tracer permits metabolite tracking
Metabolite identification and pathway elucidation without radiolabels
Method Validation for Fatty Alcohols (Food/Environmental)
SIL-IS enhances accuracy and precision
Demonstration of method robustness, recovery, and reproducibility
Lipidomics – Free Fatty Alcohol Quantitation
Interference-free measurement in complex lipid mixtures
Specific detection and absolute quantitation of 1-decanol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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